molecular formula C18H25N3OS B6118011 N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine

N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine

Cat. No. B6118011
M. Wt: 331.5 g/mol
InChI Key: ZEHPAAYUESKXFD-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DM-235, is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and glutamatergic systems. N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and analgesic effects. N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has also been shown to have protective effects against oxidative stress and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine in lab experiments is its high purity and yield, which makes it easy to obtain and work with. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research on N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine. One area of interest is the development of new neuroprotective and analgesic medications based on the structure of N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine. Another area of interest is the exploration of the mechanism of action of N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine, which may provide insights into the underlying causes of neurodegenerative diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine and its potential applications in other scientific fields.

Synthesis Methods

N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2-(2-phenylethyl)-4-morpholinylmethylthiocarbamoyl chloride with N,N-dimethylthiourea in the presence of a base. This method has been shown to produce N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine with high yield and purity.

Scientific Research Applications

N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been shown to have analgesic effects and may be useful in the development of new pain medications. In toxicology, N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been shown to have protective effects against oxidative stress and may be useful in the development of new antioxidants.

properties

IUPAC Name

N,N-dimethyl-5-[[2-(2-phenylethyl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-20(2)18-19-12-17(23-18)14-21-10-11-22-16(13-21)9-8-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHPAAYUESKXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)CN2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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